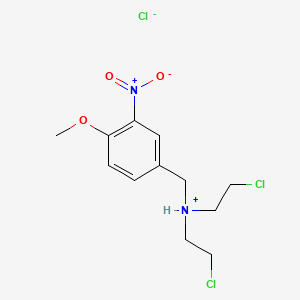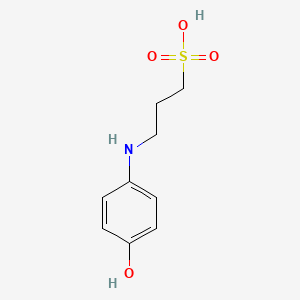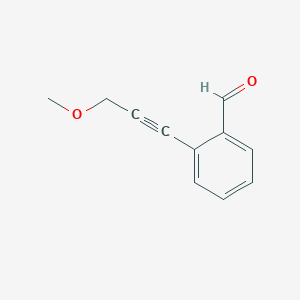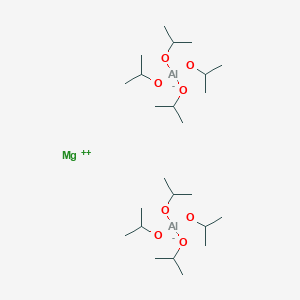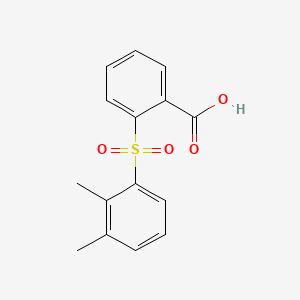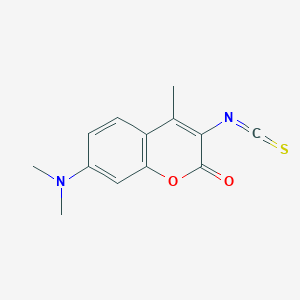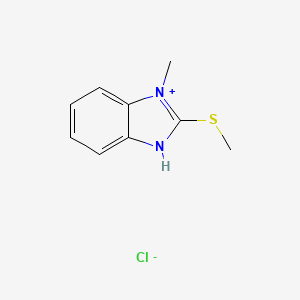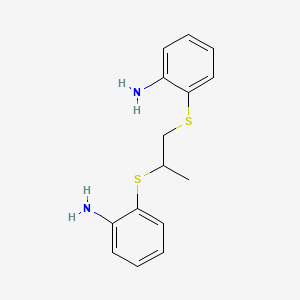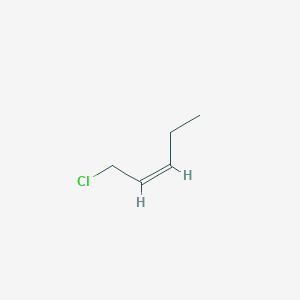
cis-1-Chloro-pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Chloro-pent-2-ene: is an organic compound that belongs to the class of alkenes. It is characterized by the presence of a chlorine atom attached to the first carbon of a pentene chain, with the double bond located between the second and third carbons. The “cis” configuration indicates that the chlorine atom and the hydrogen atom on the second carbon are on the same side of the double bond, giving the molecule distinct geometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrochlorination of Pent-2-yne: One common method to synthesize cis-1-Chloro-pent-2-ene involves the hydrochlorination of pent-2-yne. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and proceeds under mild conditions to ensure the cis configuration is maintained.
Dehydrohalogenation of 1,2-Dichloropentane: Another method involves the dehydrohalogenation of 1,2-dichloropentane using a strong base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (DMSO). This reaction also favors the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrochlorination processes with optimized catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-1-Chloro-pent-2-ene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.
Addition Reactions: The compound can participate in addition reactions across the double bond. For example, hydrogenation with hydrogen gas (H₂) in the presence of a palladium catalyst can convert it to 1-chloropentane.
Oxidation Reactions: Oxidation of this compound with reagents like potassium permanganate (KMnO₄) can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetone or dimethylformamide (DMF) at moderate temperatures.
Hydrogenation: Requires a metal catalyst such as palladium or platinum and is conducted under atmospheric or slightly elevated pressure.
Oxidation: Often performed in aqueous or mixed solvent systems with strong oxidizing agents.
Major Products:
Substitution: Products include alcohols, nitriles, and ethers.
Addition: Products include alkanes and dihalides.
Oxidation: Products include diols and carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: cis-1-Chloro-pent-2-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: The compound is used in studies to understand the behavior of alkenes in biological systems and their interactions with enzymes and other biomolecules.
Industry:
Polymer Production: It serves as a monomer or comonomer in the production of specialty polymers with unique properties.
Chemical Manufacturing: Used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of cis-1-Chloro-pent-2-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom, being electronegative, can attract nucleophiles, leading to substitution reactions. The double bond can participate in addition reactions, where reagents add across the bond, altering the molecular structure.
Comparison with Similar Compounds
trans-1-Chloro-pent-2-ene: The trans isomer has the chlorine and hydrogen atoms on opposite sides of the double bond, leading to different physical and chemical properties.
1-Bromo-pent-2-ene: Similar structure but with a bromine atom instead of chlorine, which affects reactivity and boiling point.
1-Chloro-hex-2-ene: A longer carbon chain with similar reactivity but different physical properties.
Uniqueness: cis-1-Chloro-pent-2-ene is unique due to its specific geometric configuration, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different stereochemical outcomes compared to its trans counterpart or other similar compounds.
Properties
Molecular Formula |
C5H9Cl |
|---|---|
Molecular Weight |
104.58 g/mol |
IUPAC Name |
(Z)-1-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- |
InChI Key |
UPJCRKZUCADENN-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCl |
Canonical SMILES |
CCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


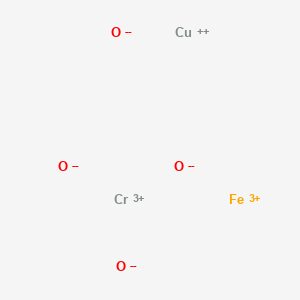
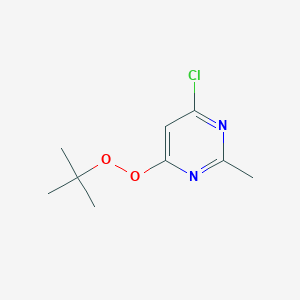
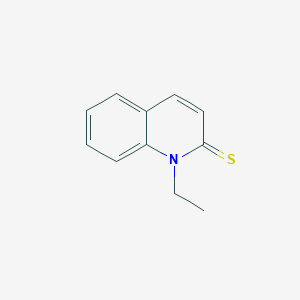
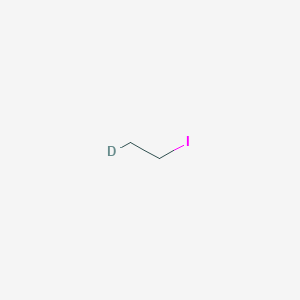
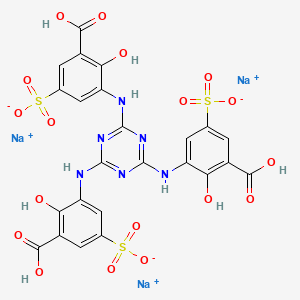
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
